![molecular formula C17H15N3O4 B5741061 3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5741061.png)
3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various medicinal applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone typically involves the following steps:
Preparation of 3-methyl-4-nitrophenol: This can be achieved through nitration of 3-methylphenol (m-cresol) using a mixture of concentrated sulfuric acid and nitric acid.
Formation of 3-methyl-4-nitrophenoxyethyl bromide: The 3-methyl-4-nitrophenol is then reacted with ethylene dibromide in the presence of a base such as potassium carbonate to form the corresponding bromide.
Synthesis of this compound: The final step involves the reaction of 3-methyl-4-nitrophenoxyethyl bromide with 4(3H)-quinazolinone in the presence of a suitable base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.
Substitution: The phenoxyethyl group can participate in nucleophilic substitution reactions, where the bromide can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.
Substitution: Potassium carbonate or sodium hydride as bases.
Oxidation: Potassium permanganate in acidic or basic conditions.
Major Products
Reduction: 3-[2-(3-methyl-4-aminophenoxy)ethyl]-4(3H)-quinazolinone.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Oxidation: 3-[2-(3-carboxy-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone.
科学的研究の応用
3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, while the quinazolinone core can interact with biological macromolecules, potentially inhibiting their function or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
4(3H)-quinazolinone: The parent compound with a simpler structure.
3-[2-(4-methyl-2-nitrophenoxy)ethyl]-4(3H)-quinazolinone: A structural isomer with different substitution patterns.
2,3-disubstituted quinazolinones: Compounds with additional substituents on the quinazolinone core.
Uniqueness
3-[2-(3-methyl-4-nitrophenoxy)ethyl]-4(3H)-quinazolinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and a phenoxyethyl substituent makes it a versatile compound for various applications in research and industry.
特性
IUPAC Name |
3-[2-(3-methyl-4-nitrophenoxy)ethyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4/c1-12-10-13(6-7-16(12)20(22)23)24-9-8-19-11-18-15-5-3-2-4-14(15)17(19)21/h2-7,10-11H,8-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGGHTKCNCQMTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCN2C=NC3=CC=CC=C3C2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-{4-[(4-Nitrophenoxy)methyl]phenyl}-1-ethanone](/img/structure/B5740993.png)
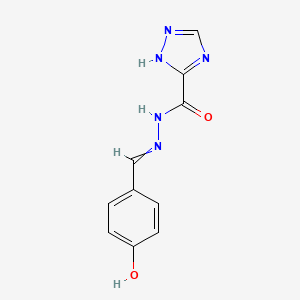
![N-cyclopentyl-4-[(methylsulfonyl)amino]benzamide](/img/structure/B5740998.png)
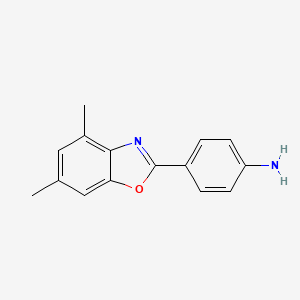
![8-[(2E)-2-[(4-BROMOPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-7-(2-HYDROXYETHYL)-1,3-DIMETHYL-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE](/img/structure/B5741010.png)
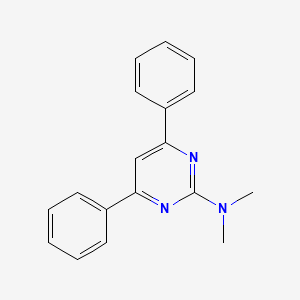
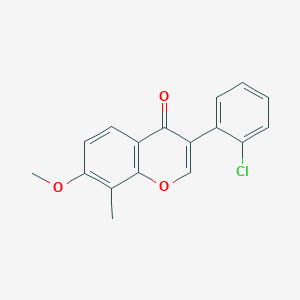
![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N-(tert-butyl)acetamide](/img/structure/B5741034.png)
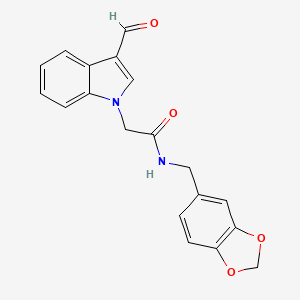
![Methyl 5-[(2-methoxyphenoxy)methyl]furan-2-carboxylate](/img/structure/B5741045.png)
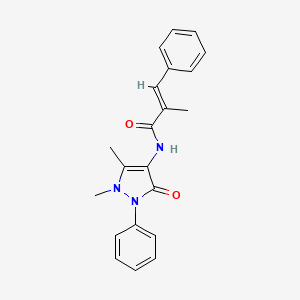
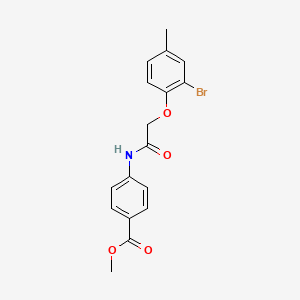
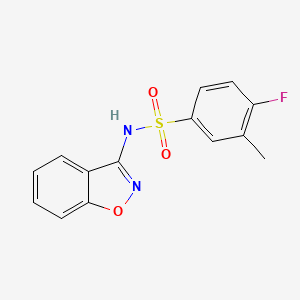
![n-(4-{[(2e)-3-(Furan-2-yl)prop-2-enoyl]amino}phenyl)furan-2-carboxamide](/img/structure/B5741066.png)
